molecular formula C9H14N4O4 B6183508 1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2624135-73-3

1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B6183508
CAS RN: 2624135-73-3
M. Wt: 242.2
InChI Key:
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Description

The compound “1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a tert-butoxy carbamoyl group and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,3-triazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen . The tert-butoxy carbamoyl group and the carboxylic acid group add further complexity to the molecule .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid' involves the protection of the carboxylic acid group, followed by the formation of the triazole ring and the introduction of the carbamoyl group. The final step involves the deprotection of the carboxylic acid group to obtain the target compound.", "Starting Materials": [ "4-carboxybenzyl alcohol", "tert-butyl chloroformate", "sodium azide", "copper sulfate", "sodium ascorbate", "tert-butyl carbamate", "triethylamine", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Protection of carboxylic acid group by reacting 4-carboxybenzyl alcohol with tert-butyl chloroformate in the presence of triethylamine to obtain the tert-butyl ester intermediate.", "Step 2: Formation of triazole ring by reacting the tert-butyl ester intermediate with sodium azide, copper sulfate, and sodium ascorbate in water/methanol mixture to obtain the triazole intermediate.", "Step 3: Introduction of carbamoyl group by reacting the triazole intermediate with tert-butyl carbamate in the presence of triethylamine and hydrochloric acid to obtain the carbamoyl intermediate.", "Step 4: Deprotection of carboxylic acid group by reacting the carbamoyl intermediate with sodium hydroxide in water/methanol mixture to obtain the target compound '1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid'." ] }

CAS RN

2624135-73-3

Molecular Formula

C9H14N4O4

Molecular Weight

242.2

Purity

95

Origin of Product

United States

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